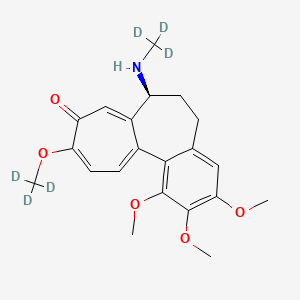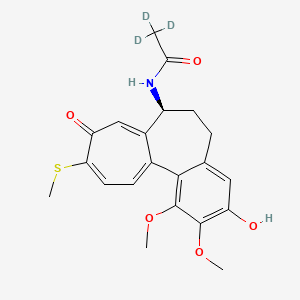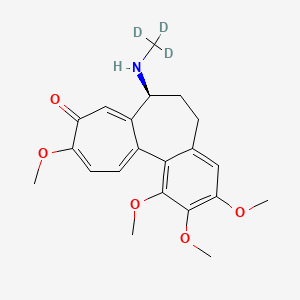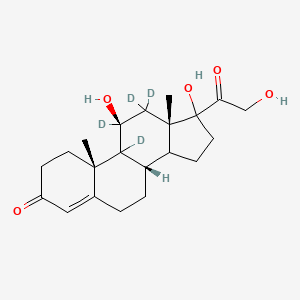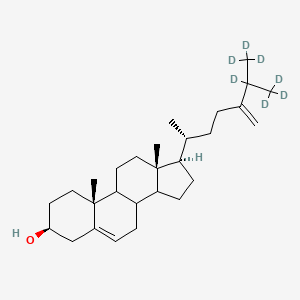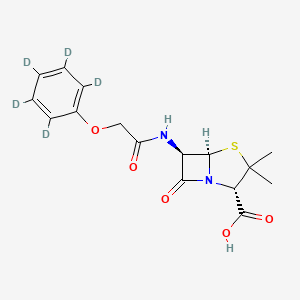
Penicilina V-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin V-d5, also known as Phenoxymethylpenicillin-d5, is a deuterated form of Penicillin V. It is a narrow-spectrum beta-lactam antibiotic used primarily for the treatment and prevention of bacterial infections. The deuterium labeling in Penicillin V-d5 makes it particularly useful as an internal standard in pharmacokinetic studies and analytical chemistry .
Aplicaciones Científicas De Investigación
Penicillin V-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used as an internal standard to accurately measure the concentration of Penicillin V in biological samples.
Analytical Chemistry: Employed in mass spectrometry to differentiate between Penicillin V and its metabolites.
Microbiological Research: Used to study the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medical Research: Investigated for its potential in treating bacterial infections in patients with specific medical conditions
Mecanismo De Acción
Target of Action
Penicillin V-d5, also known as Phenoxymethylpenicillin , primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . The compound has activity against encapsulated bacteria including streptococci, gonococci, and meningococci .
Mode of Action
The mode of action of Penicillin V-d5 involves the inhibition of bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action inhibits cell wall biosynthesis . Without a cell wall, a bacterial cell is vulnerable to outside water and molecular pressures, which causes the cell to quickly die .
Biochemical Pathways
The biochemical pathways affected by Penicillin V-d5 involve the disruption of peptidoglycan synthesis, which is crucial for bacterial cell wall formation . By binding to PBPs, Penicillin V-d5 prevents the cross-linking of peptidoglycan chains, thereby inhibiting new cell wall formation .
Pharmacokinetics
Phenoxymethylpenicillin (Penicillin V) is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with Penicillin V at steady state. Total and unbound Penicillin V serum concentrations were determined, and a base population pharmacokinetic (PK) model was fitted to the data . There is a paucity of pk data in adults to support the recommended dosing .
Result of Action
The result of Penicillin V-d5’s action is the prevention and treatment of mild to moderately severe infections in the respiratory tract, skin, and soft tissues caused by penicillin G-sensitive microorganisms . It is also used for the prevention of infection in patients with asplenia and sickle cell disease, and for suppression of infection in recurrent cellulitis .
Action Environment
The action of Penicillin V-d5 can be influenced by various environmental factors. For instance, with the rise in antimicrobial resistance, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents .
Safety and Hazards
Direcciones Futuras
There is a need to optimize the use of narrow-spectrum, front-line antimicrobials like Penicillin V-d5 to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This will provide data to support the planning and evaluation of dosing studies in larger patient populations, exploring the optimization of Penicillin V-d5 dosing for both prevention and treatment of infection .
Análisis Bioquímico
Biochemical Properties
Penicillin V-d5 is a narrow-spectrum antibiotic that is active against many gram-positive but only a limited number of gram-negative bacteria . It inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical in the cell wall synthesis and maintenance, as well as cell division .
Cellular Effects
Phenoxymethylpenicillin, the active form of Penicillin V-d5, has been shown to inhibit the growth of clinical isolates of Streptococci and C. difficile . It also inhibits growth of S. aureus in vitro and in vivo in a thigh model of infection in mice .
Molecular Mechanism
The molecular mechanism of Penicillin V-d5 involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The effects of Penicillin V-d5 over time in laboratory settings have not been extensively studied. A study on Phenoxymethylpenicillin (Penicillin V) showed that volunteers were dosed at steady state, and total and unbound Phenoxymethylpenicillin serum concentrations were determined .
Dosage Effects in Animal Models
Non-allergic acute toxic effects are occasionally reported in animals and humans, many of these are the result of toxic effects of the compounds with which the penicillins are associated in the medicinal products .
Metabolic Pathways
It is known that the biosynthesis of penicillin is carried out by a limited number of ascomycete fungi from the genera Aspergillus and Penicillium .
Transport and Distribution
Penicillin V is relatively stable to gastric acid and can therefore be administered orally .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Penicillin V-d5 involves the incorporation of deuterium atoms into the phenoxymethyl group of Penicillin V. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Penicillin V-d5 follows similar principles to the synthesis of Penicillin V, with additional steps to introduce deuterium. The process begins with the fermentation of Penicillium molds to produce Penicillin G, which is then chemically modified to obtain Penicillin V. Deuterium is introduced during the chemical modification steps, often using deuterated acetic acid or other deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions
Penicillin V-d5 undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Oxidative reactions can occur at the phenoxymethyl group, especially under acidic or basic conditions.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Beta-lactamase enzymes or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives of the phenoxymethyl group.
Substitution: Substituted phenoxymethyl derivatives.
Comparación Con Compuestos Similares
Penicillin V-d5 is similar to other beta-lactam antibiotics, such as:
Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Amoxicillin: A broader-spectrum beta-lactam antibiotic with enhanced activity against a wider range of bacteria.
Ampicillin: Similar to Amoxicillin but with different absorption and distribution characteristics.
Uniqueness
The primary uniqueness of Penicillin V-d5 lies in its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and analytical studies. This labeling allows for precise quantification and differentiation from non-deuterated Penicillin V, providing more accurate and reliable data in research applications .
Similar Compounds
- Penicillin G
- Amoxicillin
- Ampicillin
- Cloxacillin
- Dicloxacillin
Propiedades
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-DHJOJNDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
